molecular formula C7H3Br2F4NO3 B1430992 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid CAS No. 1421602-81-4

2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid

Cat. No.: B1430992
CAS No.: 1421602-81-4
M. Wt: 384.9 g/mol
InChI Key: IQYNVZHRCXDFIA-UHFFFAOYSA-N
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Description

2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid is a chemical compound with the molecular formula C7H3Br2F4NO3 and a molecular weight of 384.91 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine and fluorine atoms play a crucial role in these interactions, affecting the compound’s binding affinity and reactivity . The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes .

Comparison with Similar Compounds

2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid can be compared with other halogenated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity .

Biological Activity

2,4-Dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid (DBFPTA) is a halogenated pyridine derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including the presence of bromine and fluorine atoms, contribute to its biological activity. This article reviews the biological activity of DBFPTA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C7_7H3_3Br2_2F4_4N O3_3
  • Molecular Weight: Approximately 384.91 g/mol
  • Functional Groups: Pyridine ring, hydroxyl group, trifluoroacetic acid moiety

DBFPTA's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity and reactivity. Research indicates that fluorinated pyridine derivatives can inhibit key biological pathways, including those involved in tumor growth.

Antitumor Activity

Recent studies have highlighted the potential of DBFPTA as an antitumor agent. For example:

  • VEGFR-2 Inhibition: A study demonstrated that a structurally similar pyridine derivative inhibited the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50_{50} value of 65 nM. This suggests that DBFPTA may exhibit comparable inhibitory effects on similar targets .

Cytotoxicity

In vitro assays have shown that DBFPTA exhibits cytotoxic properties against various cancer cell lines:

Cell LineIC50_{50} (μM)Selectivity Index
HepG221.001.55
MCF-726.101.25

These results indicate a significant selectivity for cancer cells over normal cells, making DBFPTA a candidate for further investigation in cancer therapy .

Synthesis and Characterization

The synthesis of DBFPTA typically involves bromination and fluorination processes under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of DBFPTA to various biological targets. These studies reveal that the compound may form stable complexes with target proteins, enhancing its potential as a therapeutic agent .

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis has shown favorable profiles for DBFPTA:

  • Intestinal Absorption: High levels predicted.
  • Blood-Brain Barrier Penetration: Low transmembrane properties noted.
  • Cytochrome P450 Inhibition: Not anticipated to inhibit CYP2D6.

These findings suggest that DBFPTA possesses desirable pharmacokinetic properties for drug development .

Case Studies

  • Inhibition of Tumor Growth: A study involving a related compound demonstrated significant inhibition of tumor cell proliferation in vitro, supporting the hypothesis that halogenated pyridines can serve as effective anticancer agents.
  • Comparative Studies: Comparative analysis with other halogenated pyridines revealed that DBFPTA's dual bromination and trifluoroacetic acid moiety enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2,4-dibromo-6-fluoropyridin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FNO.C2HF3O2/c6-2-1-3(8)9-5(7)4(2)10;3-2(4,5)1(6)7/h1,10H;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYNVZHRCXDFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)Br)O)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421602-81-4
Record name 3-Pyridinol, 2,4-dibromo-6-fluoro-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421602-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid
Reactant of Route 2
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid
Reactant of Route 3
2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid
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2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid
Reactant of Route 5
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2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid
Reactant of Route 6
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2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid

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